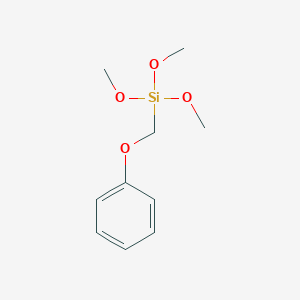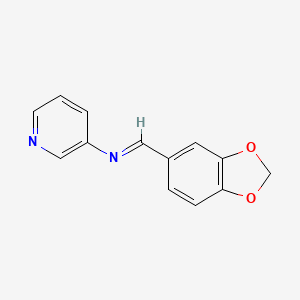
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine is a synthetic organic compound that features a benzodioxole ring and a pyridine ring connected by a methanimine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with pyridin-3-ylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction could produce benzodioxole amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine can serve as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
Industry
In the materials science field, this compound could be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-2-yl)methanimine
- (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-4-yl)methanimine
- (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(quinolin-3-yl)methanimine
Uniqueness
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the benzodioxole ring also imparts distinct electronic properties that can be advantageous in various applications.
Propiedades
Número CAS |
63098-87-3 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C13H10N2O2/c1-2-11(8-14-5-1)15-7-10-3-4-12-13(6-10)17-9-16-12/h1-8H,9H2 |
Clave InChI |
ARKZIZLTTPGPMN-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)
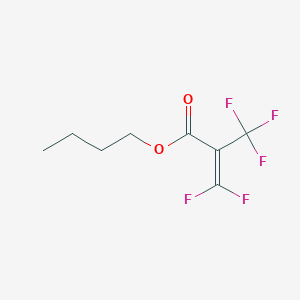
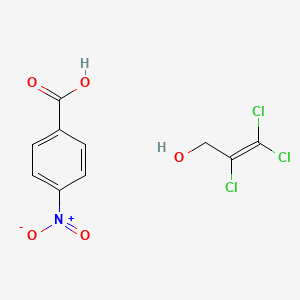
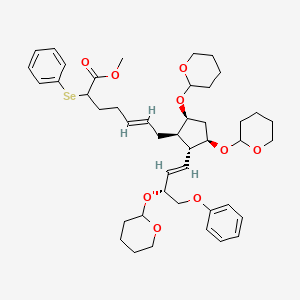
![N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea](/img/structure/B14517643.png)
![4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14517646.png)
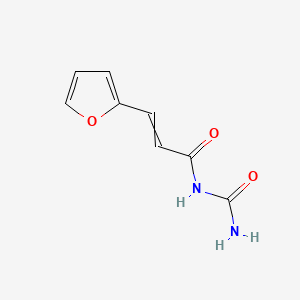

![2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B14517664.png)
![1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14517669.png)
![4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14517689.png)
